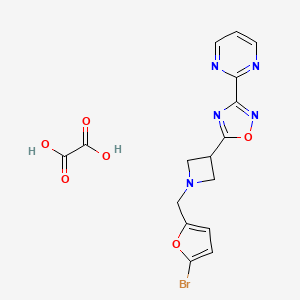
5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C16H14BrN5O6 and its molecular weight is 452.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(1-((5-Bromofuran-2-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a novel chemical entity that integrates the oxadiazole moiety with azetidine and pyrimidine structures. This combination has been investigated for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. The oxadiazole scaffold is known for its diverse biological properties, making it a promising candidate for drug development.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have highlighted the anticancer potential of oxadiazole derivatives against various human cancer cell lines. For instance, a study showed that compounds with oxadiazole rings demonstrated significant cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) cell lines using the MTT assay .
- Antimicrobial Properties : Oxadiazole derivatives have also been evaluated for their antimicrobial activity. A study reported that certain 1,2,4-oxadiazole compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazoles have been documented, with some compounds showing inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
To understand the biological activity better, structure-activity relationship studies are crucial. The presence of specific functional groups in the oxadiazole structure significantly influences its biological efficacy. For instance:
| Functional Group | Effect on Activity |
|---|---|
| Bromine on furan | Enhances anticancer activity |
| Azetidine ring | Contributes to cellular uptake |
| Pyrimidine moiety | Increases binding affinity to targets |
Case Studies
- Anticancer Evaluation : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. Compounds with higher lipophilicity showed improved cellular uptake and cytotoxicity. Notably, derivatives containing a brominated furan exhibited enhanced potency compared to their non-brominated counterparts .
- Antimicrobial Testing : In a comparative study, several oxadiazole derivatives were screened for antimicrobial activity. Compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) ranging from 6 mg/mL to 12 mg/mL .
- Docking Studies : Molecular docking studies indicated that the synthesized compounds effectively interacted with key biological targets such as topoisomerase I and cyclooxygenase enzymes, suggesting mechanisms through which these compounds exert their biological effects .
属性
IUPAC Name |
5-[1-[(5-bromofuran-2-yl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2.C2H2O4/c15-11-3-2-10(21-11)8-20-6-9(7-20)14-18-13(19-22-14)12-16-4-1-5-17-12;3-1(4)2(5)6/h1-5,9H,6-8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVLEBBQXJTLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(O2)Br)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














